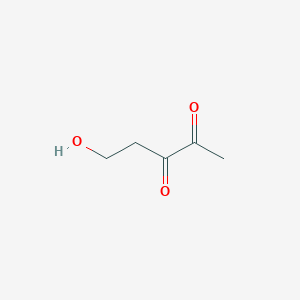

5-Hydroxypentane-2,3-dione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

142937-56-2 |

|---|---|

Fórmula molecular |

C5H8O3 |

Peso molecular |

116.11 g/mol |

Nombre IUPAC |

5-hydroxypentane-2,3-dione |

InChI |

InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3 |

Clave InChI |

LKLKMCUVBQDYFU-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)CCO |

SMILES canónico |

CC(=O)C(=O)CCO |

Sinónimos |

2,3-Pentanedione, 5-hydroxy- (9CI) |

Origen del producto |

United States |

Biosynthetic Pathways and Metabolic Origins of 5 Hydroxypentane 2,3 Dione

Elucidation of its Formation as a Bacterial Metabolite

Scientific investigations have identified 5-Hydroxypentane-2,3-dione as a metabolite produced by various bacteria. Its formation is a result of the chemical transformation of a precursor molecule derived from carbohydrate metabolism.

The direct precursor to 5-Hydroxypentane-2,3-dione is 1-Deoxy-D-xylulose (also known as 1-deoxy-D-threo-pentulose). This five-carbon ketose is a product of the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. The conversion of 1-Deoxy-D-xylulose to 5-Hydroxypentane-2,3-dione involves a dehydration reaction, which results in the formation of the dione (B5365651) structure cdnsciencepub.com.

The formation of 1-Deoxy-D-xylulose 5-phosphate, the phosphorylated form of the precursor, is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). While the primary role of DXS is to produce 1-deoxy-D-xylulose 5-phosphate for the MEP pathway, it is also implicated in the generation of the unphosphorylated 1-Deoxy-D-xylulose that can then be converted to 5-Hydroxypentane-2,3-dione. The proposed mechanism for the formation of 5-Hydroxypentane-2,3-dione from 1-Deoxy-D-xylulose involves an enzyme-catalyzed dehydration. This process is thought to proceed through the formation of an enol intermediate, which then tautomerizes to the more stable diketone form of 5-Hydroxypentane-2,3-dione cdnsciencepub.com. The precise enzymatic machinery dedicated to this dehydration step in various prokaryotic systems is an area of ongoing research.

Role within the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The biosynthesis of 5-Hydroxypentane-2,3-dione is intrinsically linked to the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical route for isoprenoid biosynthesis in most bacteria, plants, and some protozoa.

The MEP pathway is initiated by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP) nih.govebi.ac.uknih.govwikipedia.org. DXP is the first committed intermediate of this pathway. The production of 1-Deoxy-D-xylulose, the precursor to 5-Hydroxypentane-2,3-dione, is a direct consequence of the activity of DXS, highlighting the central role of this enzyme in linking carbohydrate metabolism to the formation of this dione.

The MEP pathway is the primary route for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in organisms that utilize this pathway. As 5-Hydroxypentane-2,3-dione is derived from a precursor generated by the first enzyme of the MEP pathway, it is considered a metabolite associated with this pathway. While not a direct linear intermediate in the formation of IPP and DMAPP, its synthesis represents a branch point from the main pathway, diverting a portion of the carbon flux from isoprenoid synthesis towards other metabolic fates, including vitamin biosynthesis.

Proposed Involvement in Vitamin Biosynthesis Pathways

One of the most significant aspects of 5-Hydroxypentane-2,3-dione's metabolic role is its proposed involvement as a key precursor in the biosynthesis of essential vitamins, namely vitamin B6 and thiamine (B1217682) (vitamin B1).

It is postulated that the enol tautomer of 5-Hydroxypentane-2,3-dione serves as a crucial C5 building block in the formation of the pyridoxine (B80251) (vitamin B6) skeleton cdnsciencepub.com. The proposed mechanism involves the condensation of this enol with a C3N unit, derived from 4-hydroxy-L-threonine, to construct the pyridine (B92270) ring of vitamin B6 cdnsciencepub.com.

Furthermore, 5-Hydroxypentane-2,3-dione has been implicated as a precursor to the C5 chain of the thiazole (B1198619) moiety of thiamine cdnsciencepub.comresearchgate.net. The intact five-carbon skeleton of 1-Deoxy-D-xylulose has been shown to be incorporated into the thiazole ring, and 5-Hydroxypentane-2,3-dione is a plausible intermediate in this transformation cdnsciencepub.comresearchgate.net.

Interactive Data Table: Key Enzymes and Intermediates in the Biosynthesis of 5-Hydroxypentane-2,3-dione and Related Pathways

| Enzyme/Intermediate | Role | Pathway(s) |

| 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) | Catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate. | MEP Pathway, Vitamin B6 Biosynthesis, Thiamine Biosynthesis |

| 1-Deoxy-D-xylulose | Direct precursor to 5-Hydroxypentane-2,3-dione. | Metabolite derived from the MEP Pathway |

| 5-Hydroxypentane-2,3-dione | Bacterial metabolite; putative precursor to vitamins. | Vitamin B6 Biosynthesis, Thiamine Biosynthesis |

| 1-Deoxy-D-xylulose 5-Phosphate (DXP) | First committed intermediate of the MEP pathway. | MEP Pathway |

| Isopentenyl Pyrophosphate (IPP) | Universal isoprenoid precursor. | MEP Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | Universal isoprenoid precursor. | MEP Pathway |

Putative Role as a Precursor for Pyridoxol (Vitamin B6)

Scientific research has identified 5-Hydroxypentane-2,3-dione as a plausible precursor for the C5 structural unit of pyridoxine, a vitamer of Vitamin B6. cdnsciencepub.com The metabolic origin of 5-Hydroxypentane-2,3-dione is linked to the dehydration of 1-deoxy-D-xylulose. cdnsciencepub.com This conversion is a critical step in the proposed biosynthetic pathway leading to pyridoxol.

The formation of the pyridoxine skeleton is thought to involve the condensation of two key precursors. One of these is proposed to be the enol form of 5-Hydroxypentane-2,3-dione. cdnsciencepub.com This highlights the compound's direct involvement in the intricate series of reactions that ultimately yield Vitamin B6. The other precursor is 3-amino-1-hydroxypropan-2-one. cdnsciencepub.com

| Precursor Molecule | Resulting Vitamin Component | Role of 5-Hydroxypentane-2,3-dione |

|---|---|---|

| 1-deoxy-D-xylulose | C5 unit of Pyridoxine (C-2′,2,3,4,4′) | Derived from 1-deoxy-D-xylulose via dehydration to form the enol tautomer that participates in the condensation reaction. |

| 4-hydroxy-L-threonine | C3N unit of Pyridoxine (N-1,C-6,5,5′) | - |

Potential Linkages to Thiamine (Vitamin B1) Biosynthesis

The significance of 5-Hydroxypentane-2,3-dione extends to the biosynthesis of Thiamine (Vitamin B1). It has been proposed that the 5-phosphate ester of this compound acts as a precursor for the C5 chain of the thiazole unit of thiamine. cdnsciencepub.com This suggests a branching point in the metabolic pathway of 1-deoxy-D-xylulose, where it can be channeled towards the synthesis of either Vitamin B6 or Vitamin B1.

Research has demonstrated that 1-deoxy-D-xylulose, the direct precursor to 5-Hydroxypentane-2,3-dione, is incorporated into both the thiazole moiety of thiamin and the structure of pyridoxol. cdnsciencepub.com Furthermore, studies have indicated that 5-Hydroxypentane-2,3-dione can substitute for glyceraldehyde 3-phosphate (GAP) and pyruvate in the synthesis of thiamine. researchgate.net This interchangeability underscores its role as a competent intermediate in the thiamine biosynthetic pathway.

| Vitamin | Role of 5-Hydroxypentane-2,3-dione | Precursor Molecule |

|---|---|---|

| Pyridoxol (Vitamin B6) | Putative precursor of the C5 unit. | 1-deoxy-D-xylulose |

| Thiamine (Vitamin B1) | The 5-phosphate ester is a postulated precursor of the thiazole moiety's C5 chain. Can replace GAP and pyruvate in the synthesis pathway. | 1-deoxy-D-xylulose |

In bacteria, the synthesis of 5-Hydroxypentane-2,3-dione from 1-deoxy-D-threo-pentulose occurs through the elimination of a water molecule. consensus.app This bacterial metabolic pathway provides further evidence for the natural occurrence and biological significance of this compound.

Chemical Synthesis and Analog Development of 5 Hydroxypentane 2,3 Dione

Strategies for De Novo Chemical Synthesis

The creation of 5-hydroxypentane-2,3-dione from basic chemical precursors requires sophisticated multi-step approaches, often with a focus on controlling stereochemistry.

The total synthesis of 5-hydroxypentane-2,3-dione and its closely related analog, (S)-4,5-dihydroxypentane-2,3-dione (DPD), presents considerable challenges due to the molecule's instability. researchgate.net Researchers have developed several routes starting from readily available chiral materials to overcome these difficulties.

One prominent strategy begins with chiral glyceraldehyde derivatives. For instance, a synthesis of (S)-DPD has been reported starting from (2S)-2,3-O-isopropylidene glyceraldehyde. researchgate.net This approach involves a sequence of key reactions, including a Wittig reaction, dihydroxylation, and subsequent oxidation to furnish the target diketone structure. researchgate.net An alternative route utilizes methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate as the chiral starting material. researchgate.net

Another successful approach for synthesizing DPD commences with methyl glycolate. The key step in this synthesis is an asymmetric reduction of a ketone intermediate using (S)-Alpine borane, which establishes the required stereocenter. researchgate.net This method is noted for its high reproducibility, yielding DPD suitable for biological testing without interfering contaminants. researchgate.net The synthesis of the (R)-enantiomer has been achieved by starting from D-mannitol, which provides access to the enantiomeric (2R)-2,3-O-isopropylideneglyceraldehyde precursor. researchgate.net The natural product laurencione, which is identical to 5-hydroxypentane-2,3-dione, has been identified as a bacterial metabolite of 1-deoxy-D-threo-pentulose, further highlighting the relevance of carbohydrate-based starting materials in its synthesis. acs.org

Achieving high stereoselectivity is paramount in the synthesis of biologically active molecules like 5-hydroxypentane-2,3-dione. Biocatalysis has emerged as a powerful tool for this purpose. The enzyme-catalyzed, stereoselective reduction of the corresponding diketone precursor, 2,3-pentanedione (B165514), offers a direct route to chiral hydroxy ketones. rsc.org

Specifically, the carbonyl reductase from Candida parapsilosis (CPCR2) has been effectively used for the preparative-scale synthesis of (S)-2-hydroxypentan-3-one. rsc.org This enzymatic reaction is highly regioselective, preferentially reducing the carbonyl group at the C2 position, and stereoselective, yielding the (S)-enantiomer with high enantiomeric excess. rsc.org The process is efficient, with preparative-scale biotransformations achieving high conversions in short reaction times. rsc.org

Table 1: Enzymatic Reduction of Aliphatic α-Diketones using CPCR2 This table summarizes the results of the preparative-scale biotransformation for producing α-hydroxy ketones.

| Substrate (Diketone) | Product (Hydroxy Ketone) | Conversion | Yield (after 1h) | Enantiomeric Excess (ee) |

| 2,3-Pentanedione | (S)-2-Hydroxypentan-3-one | 97% | 87% | 89% |

| 2,3-Hexanedione | (S)-2-Hydroxyhexan-3-one | 88% | 70% | 95% |

| 2,3-Heptanedione | (S)-2-Hydroxyheptan-3-one | 90% | 71% | 93% |

Data sourced from Loderer and Ansorge-Schumacher, 2015. rsc.org

This biocatalytic approach is particularly valuable for producing linear aliphatic α-hydroxy ketones, which are challenging targets for traditional organochemical methods due to the structural similarity of the substituents flanking the diketone moiety. rsc.org

Synthesis of Analogs and Derivatives as Mechanistic Probes

To investigate the biological mechanisms involving 5-hydroxypentane-2,3-dione, chemists synthesize analogs where specific atoms are replaced. These probes, such as fluoro-analogs and isotopically labeled versions, are instrumental in understanding molecular interactions and biosynthetic pathways.

Fluorine is often used to replace a hydroxyl group as an isosteric and isoelectronic mimic. rsc.org The synthesis of 4-fluoro-5-hydroxypentane-2,3-dione (F-DPD), a fluoro-analog of the related (S)-4,5-dihydroxypentane-2,3-dione, has been developed to probe its role in bacterial quorum sensing. rsc.orgnih.govrsc.org

The synthesis commences with (R)-glycidol. rsc.org Key intermediates in the synthetic route include (R)-1-(benzyloxy)-pent-3-yn-2-ol and (R)-1-(4-methoxy-benzyloxy)-pent-3-yn-2-ol. rsc.org The development of this synthetic pathway has also led to an improved, shorter synthesis of the parent compound, (S)-DPD. nih.govrsc.org These fluoro-analogs serve as powerful tools to explore the molecular mechanisms of biological signaling pathways. rsc.org

Connecting natural products to their corresponding biosynthetic gene clusters (BGCs) is a major challenge in genome-driven natural product discovery. nih.govnih.gov Isotopic labeling provides a powerful method to trace the biosynthetic origins of compounds like 5-hydroxypentane-2,3-dione, which is known to be a metabolite produced by the enzyme 1-deoxy-ᴅ-xylulose 5-phosphate synthase (DXS) in organisms like Escherichia coli. nih.govdntb.gov.ua

A modern approach, termed IsoAnalyst, utilizes a parallel stable isotope labeling (SIL) platform. nih.govnih.gov This method involves growing the producing organism in parallel cultures, with each culture being fed a different isotopically labeled precursor (e.g., ¹³C-glucose, ¹³C-acetate, ¹⁵N-glutamine) or an unlabeled control. nih.gov The metabolites are then analyzed by mass spectrometry. nih.gov By comparing the mass spectra from the labeled and unlabeled experiments, researchers can determine the degree of isotope incorporation for each detected molecule. nih.gov This labeling pattern provides a fingerprint that can be matched with the predicted biosynthetic pathway from a BGC, thus linking the molecule to its genetic origin. nih.gov This strategy can elucidate complex chemical phenotypes and confirm biosynthetic pathways. nih.govnih.gov

Methodological Advancements in Diketone Synthesis Relevant to 5-Hydroxypentane-2,3-dione

The core functional group of 5-hydroxypentane-2,3-dione is an α-diketone (or vicinal diketone). Recent advancements in synthetic organic chemistry have provided a diverse toolkit for constructing this motif, which is applicable to the synthesis of the target compound and its analogs.

Key modern strategies for α-diketone synthesis include:

Oxidation of Alkynes: A common and effective method involves the oxidation of internal alkynes. Reagents such as potassium permanganate (B83412) (KMnO₄) and ruthenium tetroxide (RuO₄) are classic oxidants for this transformation. acs.org More recent developments include the use of mercuric salts, such as mercuric nitrate (B79036), which can oxidize both alkylarylalkynes and diarylalkynes to the corresponding α-diketones. acs.org Palladium-catalyzed Wacker-type oxidations using molecular oxygen also provide an efficient route from alkynes to 1,2-diketones. organic-chemistry.org

Oxidation of Alkenes and Other Precursors: Ruthenium-catalyzed oxidation of alkenes using tert-butyl hydroperoxide (TBHP) is a highly functional group tolerant method that operates under mild conditions. organic-chemistry.org Other precursors like silyl (B83357) enol ethers can be oxidized using systems such as magnesium monoperoxyphthalate (MMPP) in the presence of a nitroxyl (B88944) radical catalyst. organic-chemistry.org

Photocatalysis and Metal-Catalyzed Reactions: The combination of visible light photocatalysis with nickel catalysis has enabled novel transformations, such as the intramolecular cyclization and oxidation of ynones to produce indolyl phenyl diketones. nih.govacs.org This method proceeds under mild, base-free conditions. acs.org

Carbonylation Reactions: Double carbonylation reactions, where two carbon monoxide molecules are incorporated, represent another advanced strategy for accessing diketone structures. researchgate.net

Table 2: Modern Synthetic Methods for α-Diketone Formation This table provides a summary of selected modern methodologies for synthesizing the α-diketone functional group.

| Method | Precursor | Key Reagents/Catalysts | Key Features |

| Alkyne Oxidation | Alkynes | Mercuric nitrate hydrate | Converts alkylaryl- and diarylalkynes. acs.org |

| Wacker-Type Oxidation | Alkynes | PdBr₂, CuBr₂, O₂ | Efficient access to 1,2-diketones. organic-chemistry.org |

| Alkene Oxidation | Alkenes | Ru catalyst, TBHP | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Silyl Enol Ether Oxidation | Silyl Enol Ethers | MMPP, Nitroxyl radical | Readily prepares α-diketones. organic-chemistry.org |

| Photocatalytic Cyclization | Ynones | Ni(acac)₂, SeO₂, Blue LED | Mild, base-free conditions. nih.govacs.org |

These advanced methodologies expand the possibilities for the efficient and selective synthesis of complex molecules containing the α-diketone moiety, including 5-hydroxypentane-2,3-dione and its structurally diverse analogs.

Enzymology and Mechanistic Studies of 5 Hydroxypentane 2,3 Dione Transformations

Characterization of Enzymes Catalyzing 5-Hydroxypentane-2,3-dione Formation or Interconversion

The formation and subsequent chemical changes of 5-hydroxypentane-2,3-dione are governed by specific enzymes, primarily lyases and reductases.

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is the principal enzyme associated with the formation of precursors to 5-hydroxypentane-2,3-dione. mdpi.com It is the first and rate-limiting enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many bacteria, plants, and parasites. ebi.ac.uknih.gov

The primary recognized function of DXS is the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). wikipedia.orgnih.gov However, research has shown that DXS from Escherichia coli can also catalyze a side reaction using free D-glyceraldehyde and pyruvate to produce 5-hydroxypentane-2,3-dione. mdpi.com This diketone can be derived from the dehydration of 1-deoxy-D-xylulose, a product of the DXS-catalyzed reaction. cdnsciencepub.com

Mechanistic studies reveal that the DXS catalytic cycle involves several key steps: ebi.ac.uk

The deprotonation of the ThDP cofactor to form a reactive carbanion/enamine.

This nucleophilic carbanion attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate.

Subsequent decarboxylation generates a C2α-lactyl-ThDP (L-ThDP) intermediate, also described as a TDP-enol intermediate.

The enol intermediate then performs a nucleophilic attack on the carbonyl group of D-GAP.

The final product, DXP, is released, regenerating the ThDP cofactor.

Kinetic analyses of DXS from E. coli have indicated a random sequential kinetic mechanism. nih.gov This model suggests that the two substrates, pyruvate and D-GAP, can bind to the enzyme in any order, reversibly and independently, before the catalytic reaction occurs. nih.gov This is an unusual mechanism for this class of ThDP-dependent enzymes. nih.gov

While DXS, a lyase, is the primary enzyme studied in the context of forming the precursor to 5-hydroxypentane-2,3-dione, other enzymes are relevant for its interconversion, particularly those that act on its α-diketone structure.

Dicarbonyl/L-xylulose Reductase (DCXR): Studies on the metabolism of structurally similar compounds, such as pentane-2,3-dione, have identified the action of dicarbonyl/L-xylulose reductase (DCXR). nih.gov This enzyme catalyzes the reduction of pentane-2,3-dione to its corresponding hydroxyketones, 2-hydroxypentan-3-one and 3-hydroxypentan-2-one. nih.gov Given the structural similarity, it is plausible that DCXR or similar reductases could act on the dione (B5365651) moiety of 5-hydroxypentane-2,3-dione, converting it into the corresponding dihydroxy or hydroxy-keto compounds.

Carbonyl Reductases and Dehydrogenases: A number of carbonyl reductases and dehydrogenases show activity towards α-diketones.

Carbonyl reductase from Candida parapsilosis (CPCR2) has been used for the stereoselective reduction of various 2,3-alkanediones. rsc.orgrsc.org

Butanediol dehydrogenase (BudC) from Serratia marcescens is another oxidoreductase that effectively reduces prochiral α-diketones to α-hydroxy ketones. researchgate.net

These enzymes typically exhibit high regio- and enantioselectivity, making them valuable tools in biocatalysis for the synthesis of chiral hydroxy ketones. rsc.orgresearchgate.net Their action represents a key potential transformation pathway for 5-hydroxypentane-2,3-dione.

Enzyme-Substrate Interactions and Active Site Characterization in 5-Hydroxypentane-2,3-dione Metabolism

The interaction between an enzyme and its substrate is dictated by the three-dimensional structure of the enzyme's active site. For enzymes metabolizing 5-hydroxypentane-2,3-dione and its precursors, this interaction is crucial for catalytic efficiency and specificity.

In 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) , the active site contains highly conserved residues essential for binding the thiamine diphosphate (ThDP) cofactor and the substrates. nih.gov Structural analyses have revealed a unique domain arrangement in DXS, which may present opportunities for the development of selective inhibitors. nih.gov The binding of both pyruvate and D-glyceraldehyde 3-phosphate within the active site positions them for the ThDP-mediated condensation reaction.

For reductases that may act on 5-hydroxypentane-2,3-dione, the active site must accommodate the diketone substrate and the nicotinamide (B372718) cofactor (NADH or NADPH). The stereochemical outcome of the reduction is determined by the precise orientation of the substrate within the active site relative to the hydride-donating cofactor.

Kinetic and Thermodynamic Analysis of Enzymatic Reactions Involving 5-Hydroxypentane-2,3-dione

Kinetic and thermodynamic analyses provide quantitative measures of enzyme performance, including reaction rates, substrate affinities, and the energy changes associated with the reaction.

For DXS , kinetic studies have been fundamental in establishing its random sequential mechanism, where the substrates bind independently. nih.gov This contrasts with other ThDP-dependent enzymes that often follow a Ping-Pong mechanism.

For the enzymatic reduction of α-diketones, which represents a key potential reaction for 5-hydroxypentane-2,3-dione, kinetic data has been gathered for analogous substrates. A study using purified carbonyl reductase from Candida parapsilosis (CPCR2) to reduce 2,3-pentanedione (B165514) provides a useful model. Preparative-scale biotransformations showed rapid conversion, with yields between 70% and 87% achieved within one hour. rsc.orgrsc.org

| Substrate | Conversion (30 min) | Yield (1 hr) | Enantiomeric Excess (ee) of (S)-product |

| 2,3-Pentanedione | ~97% | 70% | 93% |

| 2,3-Hexanedione | ~88% | 87% | 91% |

| 2,3-Heptanedione | ~95% | 79% | 89% |

| Data derived from preparative scale biotransformations using CPCR2. rsc.orgrsc.org |

Furthermore, real-time monitoring of the metabolism of pentane-2,3-dione by olfactory mucosal tissue demonstrated a significant decrease in the substrate concentration over time, confirming enzymatic activity and allowing for the identification of metabolites. nih.gov Such approaches are critical for understanding the kinetics of metabolism in complex biological systems.

Cofactor Requirements and Elucidation of Catalytic Cycles

Most enzymatic transformations involving 5-hydroxypentane-2,3-dione and its precursors are dependent on non-protein cofactors that participate directly in the catalytic cycle.

Thiamine Diphosphate (ThDP): As a lyase, DXS is strictly dependent on the ThDP cofactor. ebi.ac.uknih.gov The catalytic cycle of DXS is initiated by the deprotonation of the thiazolium ring of ThDP, which then acts as the key nucleophile to attack pyruvate, facilitating both decarboxylation and the subsequent C-C bond formation with the second substrate, D-GAP. ebi.ac.uk

Nicotinamide Adenine Dinucleotide (NADH/NADPH): The reduction of the diketone functionality of 5-hydroxypentane-2,3-dione would be catalyzed by oxidoreductases, which require a nicotinamide cofactor, either NADH or NADPH, as a source of reducing equivalents. google.com

The catalytic cycle for these enzymes involves the transfer of a hydride ion from the reduced cofactor (NADH or NADPH) to one of the carbonyl carbons of the substrate.

This reduces the ketone to a hydroxyl group and generates the oxidized form of the cofactor (NAD⁺ or NADP⁺).

For the reaction to proceed continuously, especially in biocatalytic applications, the oxidized cofactor must be regenerated back to its reduced form. This is often achieved using a cofactor regeneration system, such as the oxidation of a co-substrate like isopropanol (B130326) to acetone, a reaction that can sometimes be catalyzed by the same reductase enzyme. rsc.orgrsc.orgresearchgate.net

The high cost of these cofactors makes efficient recycling essential for the economic viability of any large-scale biocatalytic process. researchgate.net

Structural Characterization and Spectroscopic Analysis of 5 Hydroxypentane 2,3 Dione and Its Biological Complexes

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to define the molecular architecture and electronic properties of 5-hydroxypentane-2,3-dione. These techniques provide complementary information, from atomic connectivity to functional group vibrations and molecular mass.

Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the detailed structure of organic molecules in solution. For 5-hydroxypentane-2,3-dione, NMR is particularly crucial for studying the tautomeric equilibrium that governs its structure. In solution, the linear diketone form exists in equilibrium with its cyclic hemiacetal, a furanose isomer named laurencione. cdnsciencepub.comresearchgate.net

¹³C NMR spectroscopy has been instrumental in demonstrating that the C-2 and C-3 carbons of a precursor can be incorporated into the thiazole (B1198619) unit of thiamin and into pyridoxol, providing direct evidence of its role in vitamin biosynthesis. researchgate.net The equilibrium between the open-chain and cyclic forms can be monitored by observing distinct sets of signals for each tautomer in both ¹H and ¹³C NMR spectra. The relative integration of these signals allows for the quantification of the equilibrium composition under various solvent and temperature conditions.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of 5-Hydroxypentane-2,3-dione. Note: These are estimated values based on typical chemical shifts for the functional groups present.

| Tautomer | Atom Position | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Linear (5-Hydroxypentane-2,3-dione) | C1-H₃ | ¹H NMR | ~2.2 | Methyl protons adjacent to a carbonyl group. |

| C4-H₂ | ¹H NMR | ~2.8 | Methylene protons adjacent to a carbonyl group. | |

| C5-H₂ | ¹H NMR | ~3.7 | Methylene protons adjacent to a hydroxyl group. | |

| C1 | ¹³C NMR | ~25 | Methyl carbon. | |

| C2, C3 | ¹³C NMR | ~195-205 | Dicarbonyl carbons. | |

| C4 | ¹³C NMR | ~35 | Methylene carbon. | |

| C5 | ¹³C NMR | ~60 | Methylene carbon bearing hydroxyl group. | |

| Cyclic (Laurencione) | C-CH₃ | ¹H NMR | ~1.4 | Methyl protons on a quaternary carbon. |

| C4-H₂ | ¹H NMR | ~2.1 - 2.5 | Methylene protons in the ring. | |

| C5-H₂ | ¹H NMR | ~3.8 - 4.2 | Methylene protons in the ring, adjacent to oxygen. | |

| C2 | ¹³C NMR | ~105 | Hemiacetal carbon. | |

| C3 | ¹³C NMR | ~210 | Ketone carbon. | |

| C-CH₃ | ¹³C NMR | ~20 | Methyl carbon. |

Vibrational and electronic spectroscopy provide insights into the functional groups and conjugated systems within a molecule.

Infrared (IR) and Raman Spectroscopy : These techniques probe the vibrational modes of molecules. For 5-hydroxypentane-2,3-dione, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. Strong, sharp peaks in the 1700-1740 cm⁻¹ region are indicative of the C=O stretching vibrations of the adjacent ketone groups. The presence of two distinct C=O bands may occur due to the non-equivalence of the two carbonyls. Raman spectroscopy, which is sensitive to less polar bonds, would complement the IR data, particularly for the C-C backbone vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The α-dicarbonyl moiety acts as a chromophore, absorbing light in the UV-visible range. researchgate.net Molecules with carbonyl groups typically exhibit a weak absorption maximum (λmax) between 270-300 nm, which is attributed to the n→π* electronic transition of a lone pair electron from the oxygen to an antibonding π* orbital. masterorganicchemistry.com A more intense π→π* transition is expected at a shorter wavelength, typically below 200 nm for unconjugated systems. masterorganicchemistry.com The exact λmax for 5-hydroxypentane-2,3-dione would provide information about its electronic structure and potential for conjugation in its different tautomeric forms.

Interactive Table 2: Characteristic Spectroscopic Data for Functional Group Analysis of 5-Hydroxypentane-2,3-dione.

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Significance |

|---|---|---|---|

| IR/Raman | O-H Stretch (Hydroxyl) | 3200 - 3600 cm⁻¹ | Confirms the presence of the hydroxyl group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Indicates sp³ C-H bonds in the pentane (B18724) chain. | |

| C=O Stretch (α-Dicarbonyl) | 1700 - 1740 cm⁻¹ | Characteristic strong absorption for the adjacent ketone groups. | |

| UV-Vis | n→π* Transition | ~270 - 300 nm | Weak absorption typical for carbonyl compounds. masterorganicchemistry.com |

| π→π* Transition | < 200 nm | Strong absorption related to the carbonyl π system. masterorganicchemistry.com |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For 5-hydroxypentane-2,3-dione (C₅H₈O₃), the exact monoisotopic mass is 116.0473 g/mol . nih.gov

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 116. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical cations. Key fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org

Cleavage between C1-C2 would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 101, or the formation of an acetyl cation (CH₃CO⁺) at m/z 43.

Cleavage between C3-C4 would lead to the loss of a hydroxyethyl (B10761427) radical (•CH₂CH₂OH) to give a fragment at m/z 71. Another common fragmentation for alcohols is the loss of a water molecule (H₂O) from the molecular ion, which would produce a peak at m/z 98. aip.org

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of 5-Hydroxypentane-2,3-dione.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₅H₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical. |

| 98 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group. |

| 71 | [M - C₂H₅O]⁺ | α-cleavage, loss of a hydroxyethyl radical. |

| 43 | [CH₃CO]⁺ | α-cleavage, formation of the acetyl cation. |

Crystallographic Studies of Proteins Interacting with 5-Hydroxypentane-2,3-dione

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. While a crystal structure of a protein directly bound to 5-hydroxypentane-2,3-dione is not prominently available, studies on closely related molecules provide significant insight into its potential biological interactions.

These crystallographic studies reveal a highly specific binding pocket in the LsrB protein. The ligand is typically anchored by a network of hydrogen bonds involving key amino acid residues (such as aspartate, arginine, and serine) and coordinated water molecules. The hydroxyl and carbonyl groups of the ligand are critical for this recognition, forming precise hydrogen bonds that determine binding affinity and specificity. Such studies provide a structural blueprint for how 5-hydroxypentane-2,3-dione might be recognized by enzymes or receptor proteins, for instance, in the vitamin B6 biosynthesis pathway.

Utilization of Specialized Spectroscopic Methods for Mechanistic Insights (e.g., Electron Paramagnetic Resonance)

Beyond basic structural elucidation, specialized spectroscopic techniques can probe the reactive nature and mechanistic pathways of molecules like 5-hydroxypentane-2,3-dione.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. tandfonline.com While 5-hydroxypentane-2,3-dione is not itself a radical, it can participate in reactions that involve single-electron transfer steps, leading to the formation of a paramagnetic radical anion. amazonaws.com

The one-electron reduction of the dicarbonyl moiety can generate a semidione radical anion. researchgate.netscispace.com EPR spectroscopy of this radical can provide detailed information about its electronic structure. The g-value and hyperfine coupling constants obtained from the EPR spectrum reveal how the unpaired electron's spin density is distributed across the molecule. amazonaws.com This information is invaluable for understanding the mechanism of redox reactions involving 5-hydroxypentane-2,3-dione, such as its interactions with redox-active enzymes or metal ions. For example, studies on other dicarbonyls have shown that such radicals can be stabilized and characterized, providing a basis for understanding their role as potential reactive intermediates in biological systems. amazonaws.comacs.org

Computational Chemistry and Molecular Modeling of 5 Hydroxypentane 2,3 Dione

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of 5-Hydroxypentane-2,3-dione. Methods such as Density Functional Theory (DFT) can be employed to determine the molecule's ground-state geometry, electron distribution, and molecular orbitals. The presence of two adjacent carbonyl groups and a terminal hydroxyl group dictates the molecule's electronic landscape, creating regions of high electron density around the oxygen atoms and making the carbonyl carbons electrophilic.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO is likely localized around the oxygen atoms, indicating their propensity to act as electron donors, while the LUMO is expected to be centered on the dicarbonyl moiety, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

A key aspect of dicarbonyl compounds is their ability to exhibit tautomerism. 5-Hydroxypentane-2,3-dione can exist in equilibrium between its diketo form and several enol tautomers. oup.comorientjchem.orgresearchgate.net Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic ring. oup.comorientjchem.orgresearchgate.net The relative energies of the tautomers are influenced by the solvent's polarity, with polar solvents generally favoring the more polar diketo form. orientjchem.org

Table 1: Predicted Tautomers of 5-Hydroxypentane-2,3-dione and their Relative Stabilities

| Tautomer | Structure | Predicted Relative Stability (Gas Phase) | Key Features |

| Diketo | CC(=O)C(=O)CCO | - | Two distinct carbonyl groups. |

| Enol 1 | CC(O)=C(C(=O)CCO) | Lower energy than diketo | Intramolecular hydrogen bond. |

| Enol 2 | CC(=O)C(O)=C(CCO) | Lower energy than diketo | Intramolecular hydrogen bond. |

| Enol 3 | CC(=O)C(=C(O)CO) | Higher energy than other enols | Less stable enol form. |

Molecular Dynamics Simulations of 5-Hydroxypentane-2,3-dione in Biological Environments and Protein Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of 5-Hydroxypentane-2,3-dione in a biological context, such as in aqueous solution or interacting with a protein. plos.orgnih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

In an aqueous environment, MD simulations can reveal the solvation shell of 5-Hydroxypentane-2,3-dione, showing how water molecules orient themselves around the polar hydroxyl and carbonyl groups to form hydrogen bonds. arxiv.org This provides insights into the molecule's solubility and its effective shape and size in solution.

When studying protein interactions, MD simulations can be used to explore the binding of 5-Hydroxypentane-2,3-dione to a protein's active site. plos.orgnih.govucl.ac.uk By placing the molecule near the binding site and simulating the system, one can observe the binding process and identify the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. The stability of the protein-ligand complex can be assessed by calculating the binding free energy from the simulation trajectory. Such simulations are crucial for understanding the molecular basis of the compound's potential biological activity. plos.orgnih.govucl.ac.uk

In Silico Prediction of Reaction Mechanisms and Transition States in its Biosynthesis

The biosynthesis of 5-Hydroxypentane-2,3-dione is not well-characterized, but it is structurally related to 4,5-dihydroxypentane-2,3-dione (B114992), a precursor to a bacterial quorum-sensing molecule. The biosynthesis of this related compound involves the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govresearchgate.netrug.nlbohrium.comebi.ac.ukmdpi.combiorxiv.orgnih.govmq.edu.au In silico methods can be employed to predict the reaction mechanism for the biosynthesis of 5-Hydroxypentane-2,3-dione, likely catalyzed by a similar enzyme.

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic reaction. In this method, the active site of the enzyme and the substrates are treated with a high level of quantum mechanics theory, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the study of bond-breaking and bond-forming events within the enzyme's active site.

By calculating the potential energy surface of the reaction, it is possible to identify the transition state structures and determine the activation energies for each step of the proposed mechanism. This provides a detailed understanding of the catalytic process and the role of key amino acid residues in stabilizing the transition states.

Table 2: Proposed Biosynthetic Steps for 5-Hydroxypentane-2,3-dione via a DXS-like Enzyme

| Step | Description | Key Intermediates | Computational Method |

| 1 | Condensation of pyruvate (B1213749) and a three-carbon aldehyde | Thiamine (B1217682) pyrophosphate (TPP)-bound intermediate | QM/MM |

| 2 | Decarboxylation | Enamine intermediate | QM/MM |

| 3 | Tautomerization and protonation | - | QM/MM |

| 4 | Release of 5-Hydroxypentane-2,3-dione | Final product | QM/MM |

Structure-Activity Relationship (SAR) Studies Through Computational Approaches for Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govbohrium.comresearchgate.netmdpi.comsioc-journal.cnhep.com.cnacs.orgnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this field. For 5-Hydroxypentane-2,3-dione, these methods can be used to predict the activity of its analogs and guide the design of new compounds with improved properties.

In a QSAR study, a set of analogs with known activities is used to build a mathematical model that relates molecular descriptors to the observed activity. These descriptors can be derived from the 2D or 3D structure of the molecules and can include electronic, steric, and hydrophobic properties. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested analogs.

For 5-Hydroxypentane-2,3-dione, SAR studies could explore the effect of modifying the hydroxyl group, the length of the alkyl chain, or the dicarbonyl moiety. For example, replacing the hydroxyl group with other functional groups could modulate the molecule's polarity and hydrogen bonding capacity, which in turn could affect its binding to a target protein. Similarly, altering the substitution on the carbon backbone could influence the molecule's conformation and steric interactions within a binding site.

Table 3: Hypothetical Analogs of 5-Hydroxypentane-2,3-dione for SAR Studies

| Analog | Modification | Predicted Change in Activity | Rationale |

| 5-Aminopentane-2,3-dione | Hydroxyl replaced by an amino group | Potentially altered | Change in hydrogen bonding and basicity. |

| 5-Fluoropentane-2,3-dione | Hydroxyl replaced by a fluorine atom | Potentially altered | Change in electronic properties and hydrogen bonding. |

| 4-Methyl-5-hydroxypentane-2,3-dione | Methyl group at C4 | Potentially decreased | Steric hindrance in the binding pocket. |

| 6-Hydroxyhexane-2,3-dione | Elongated carbon chain | Potentially altered | Change in hydrophobicity and conformational flexibility. |

Biological Roles and Intermolecular Interactions of 5 Hydroxypentane 2,3 Dione

Function as a Signaling Metabolite in Prokaryotic Systems

While most recognized for its role in quorum sensing, 5-Hydroxypentane-2,3-dione is a metabolite that originates from the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathway. nih.govcdnsciencepub.comnih.gov This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria. nih.govnih.gov The production of 5-Hydroxypentane-2,3-dione is catalyzed by the enzyme 1-deoxy-ᴅ-xylulose 5-phosphate synthase (DXS) from precursors like pyruvate (B1213749) and ᴅ-glyceraldehyde. nih.govcdnsciencepub.com Its structural similarity to other key biological molecules suggests a broader, though less understood, role in bacterial metabolic signaling beyond cell-to-cell communication.

Interplay with Bacterial Quorum Sensing Pathways

Quorum sensing is a sophisticated system of cell-to-cell communication that bacteria employ to coordinate gene expression in response to population density. This process relies on the production, detection, and response to small signal molecules called autoinducers. 5-Hydroxypentane-2,3-dione and its derivatives are central players in this intricate signaling network.

Structural Mimicry with Autoinducer-2 (AI-2) Precursors (e.g., (S)-4,5-dihydroxypentane-2,3-dione)

Modulatory Effects of 5-Hydroxypentane-2,3-dione Analogs on Bacterial Communication

| Concentration (µM) | Effect on Bioluminescence | Effect on Bacterial Growth |

|---|---|---|

| 0.2 - 6.25 | Dose-dependent decrease | No significant effect |

| 12.5 | Complete inhibition | - |

| 100 | - | Complete inhibition |

Research on its Role as a Putative Vitamin Precursor

Beyond its role in bacterial communication, 5-Hydroxypentane-2,3-dione is a subject of research for its potential as a precursor in the biosynthesis of essential vitamins. Specifically, it has been identified as a putative precursor for vitamin B6 (pyridoxine). cdnsciencepub.comgrafiati.comresearchgate.net The biosynthesis of vitamin B6 in organisms like Escherichia coli is thought to proceed via a pathway where 1-deoxy-D-xylulose is a key intermediate. cdnsciencepub.comresearchgate.net Dehydration of 1-deoxy-D-xylulose can yield 5-Hydroxypentane-2,3-dione, positioning it as a plausible intermediate in the formation of the carbon skeleton of pyridoxine (B80251). cdnsciencepub.com

Implications in Antimicrobial Research Targeting Metabolic Pathways

The critical roles of 5-Hydroxypentane-2,3-dione and its related compounds in fundamental bacterial processes make them attractive targets for antimicrobial research. The disruption of quorum sensing, a key virulence and biofilm formation regulator, is a promising anti-infective strategy. nih.gov

Furthermore, the connection of 5-Hydroxypentane-2,3-dione to the MEP pathway, which is absent in humans but essential in many pathogens, presents another avenue for targeted antimicrobial therapy. nih.govnih.govdntb.gov.ua Inhibiting enzymes like DXS, which are involved in the synthesis of 5-Hydroxypentane-2,3-dione, could disrupt not only quorum sensing but also the production of essential isoprenoids, leading to bacterial cell death.

Advanced Research Methodologies and Experimental Approaches

Application of Isotope-Labeling Techniques in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. When combined with isotope labeling, MFA can trace the path of atoms from a labeled substrate through a metabolic network to a final product. This approach is instrumental in deciphering the biosynthetic origins of complex molecules.

Key applications include:

Pathway Elucidation: Confirming the enzymatic steps and precursor molecules involved in the synthesis of DPD.

Quantifying Flux: Determining the rate of synthesis and turnover of the molecule under different physiological conditions.

Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the production of the signaling molecule, which can be targets for metabolic engineering.

Table 1: Hypothetical Isotope Labeling Experiment for DPD Biosynthesis This interactive table illustrates how different ¹³C-labeled glucose substrates would result in distinct labeling patterns in a key precursor, providing insight into the metabolic pathway.

| Labeled Substrate | Expected Labeled Precursor (Ribulose-5-phosphate) | Information Gained |

| [1-¹³C]-Glucose | [1-¹³C]-Ribulose-5-phosphate | Traces the fate of the first carbon of glucose through the pentose (B10789219) phosphate (B84403) pathway. |

| [U-¹³C₆]-Glucose | [U-¹³C₅]-Ribulose-5-phosphate (fully labeled) | Confirms all carbons are derived from glucose and allows for tracking of fragmentation patterns. |

| [2,3-¹³C₂]-Glucose | [2,3-¹³C₂]-Ribulose-5-phosphate | Provides detailed information on carbon atom rearrangements within central metabolism. |

Development and Utilization of In Vitro and Cell-Free Systems for Biochemical Pathway Reconstruction

In vitro and cell-free systems offer a powerful, bottom-up approach to study biochemical pathways outside the complex regulatory environment of a living cell. biorxiv.org These systems typically use either purified enzymes or crude cell extracts to reconstitute a metabolic pathway in a test tube. nih.govresearchgate.net This allows for precise control over reaction components, enabling detailed kinetic analysis and pathway optimization.

For molecules like 5-hydroxypentane-2,3-dione or DPD, cell-free systems can be used to:

Reconstruct Biosynthetic Pathways: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is involved in the synthesis of isoprenoid precursors, can be reconstructed in vitro to study the production of related molecules. nih.govresearchgate.net Similarly, the LuxS enzyme, which catalyzes the final step in DPD synthesis, can be studied in isolation or as part of a reconstituted pathway. nih.gov

Prototype Engineered Pathways: Before introducing a synthetic pathway into a living organism, cell-free systems allow for rapid prototyping and troubleshooting. biorxiv.org Different enzyme homologs and concentrations can be tested to maximize the yield of the desired product.

Discover New Enzymatic Functions: By providing specific substrates in a controlled environment, novel or promiscuous activities of enzymes can be identified.

Table 2: Example of a Cell-Free System for DPD Production This table outlines the key components for a cell-free reaction to synthesize DPD, the precursor of AI-2.

| Component | Function |

| Cell Extract (e.g., E. coli) | Provides necessary enzymes, ribosomes, and metabolic context. |

| Energy Source (e.g., Glucose) | Fuels ATP regeneration and provides carbon backbone. |

| Cofactors (NAD+, Coenzyme A) | Essential for enzymatic reactions. |

| S-adenosylhomocysteine | Substrate for the LuxS enzyme. |

| LuxS Enzyme (purified or overexpressed) | Catalyzes the conversion of S-adenosylhomocysteine to DPD and homocysteine. |

High-Throughput Screening Methodologies for Enzyme Inhibitor and Modulator Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate the activity of a specific biological target, such as an enzyme or receptor. researchgate.net In the study of quorum sensing, HTS is a critical tool for discovering inhibitors that can disrupt bacterial communication and, consequently, virulence and biofilm formation. asm.orgnih.gov

LuxS Enzyme: Screening for inhibitors of LuxS would block the production of DPD, thereby preventing AI-2 signaling. nih.govtandfonline.com

AI-2 Receptors (e.g., LuxP, LsrB): Identifying molecules that block the binding of AI-2 to its receptors would prevent the bacteria from sensing the signal. nature.com

Table 3: Sample Data from a High-Throughput Screen for LuxS Inhibitors This interactive table shows representative results from an HTS assay using a bioluminescent reporter to find inhibitors of AI-2 production.

| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |

| Control (DMSO) | N/A | 1,500,000 | 0% |

| Cmpd_001 | 10 | 1,450,000 | 3.3% |

| Cmpd_002 (Hit) | 10 | 150,000 | 90.0% |

| Cmpd_003 | 10 | 1,200,000 | 20.0% |

Transcriptomic and Proteomic Analyses of Organisms in Response to 5-Hydroxypentane-2,3-dione Exposure

The typical workflow involves:

Exposure: Growing bacteria with and without the signaling molecule.

Extraction: Isolating total RNA (for transcriptomics) and total protein (for proteomics).

Analysis: Using RNA-sequencing to quantify all transcripts or mass spectrometry-based techniques to identify and quantify all proteins. acs.org

Bioinformatic Analysis: Identifying genes and proteins that are significantly up- or downregulated and mapping them to specific cellular pathways, such as virulence, metabolism, or biofilm formation. rsc.orgnih.govresearchgate.net

Table 4: Hypothetical Proteomic Response of Vibrio harveyi to AI-2 This table provides examples of proteins that might be differentially regulated upon detection of the AI-2 signal, as identified by proteomic analysis.

| Protein | Regulation | Putative Function |

| LuxR | Upregulated | Master transcriptional regulator of quorum sensing |

| Bioluminescence Proteins (LuxCDABE) | Upregulated | Light production |

| Flagellar Proteins | Downregulated | Motility |

| Siderophore Receptor | Upregulated | Iron acquisition |

| Catalase | Upregulated | Oxidative stress response |

Quantitative Biofilm Assays and Phenotypic Characterization in Bacterial Studies

Biofilms are surface-attached communities of bacteria encased in a protective matrix, and their formation is often regulated by quorum sensing. ableweb.org Quantitative assays are essential for studying how molecules like 5-hydroxypentane-2,3-dione or DPD influence this critical bacterial behavior.

The most common method for quantifying biofilm formation is the crystal violet (CV) assay . core.ac.uknih.gov In this assay, bacteria are grown in microtiter plates, and non-adherent (planktonic) cells are washed away. The remaining biofilm is stained with crystal violet dye, which is then solubilized, and the amount of dye is measured using a spectrophotometer. jove.com The absorbance is directly proportional to the biofilm biomass. mdpi.com

This assay is frequently used for phenotypic characterization of bacterial mutants. For example, a mutant strain with a deleted luxS gene, which cannot produce DPD, often shows a different biofilm-forming capacity compared to the wild-type strain. nih.govresearchgate.net These phenotypic differences can help elucidate the role of the signaling molecule in the bacterium's lifestyle. oup.com

Table 5: Representative Results of a Crystal Violet Biofilm Assay This interactive table displays typical data comparing biofilm formation between a wild-type bacterium and a luxS mutant, demonstrating the role of AI-2 signaling.

| Strain | Condition | Absorbance at 595 nm (Biofilm Mass) | Phenotype |

| Wild-Type | No additions | 0.85 | Robust biofilm |

| luxS Mutant | No additions | 0.20 | Deficient biofilm |

| luxS Mutant | + Exogenous DPD | 0.82 | Rescued biofilm formation |

Future Directions and Emerging Research Avenues on 5 Hydroxypentane 2,3 Dione

Unraveling Undiscovered Metabolic Fates and Associated Pathways

The complete metabolic journey of 5-Hydroxypentane-2,3-dione within living systems is still largely a mystery. Although the metabolism of structurally similar ketone bodies, through processes like ketogenesis and ketolysis, is well-understood, the specific metabolic fate of this hydroxydiketone is likely to have its own unique characteristics. Future research should focus on identifying the specific enzymes that recognize and process 5-Hydroxypentane-2,3-dione, as well as the resulting metabolites. It is plausible that this compound could serve as a substrate for various oxidoreductases, which could lead to the formation of corresponding diols or carboxylic acids. The molecule's structure, with both a hydroxyl and two keto groups, provides several points for enzymatic modification, such as reduction, oxidation, and conjugation.

A primary research goal will be to determine if 5-Hydroxypentane-2,3-dione is integrated into central metabolic pathways, like the tricarboxylic acid (TCA) cycle, or if it is primarily involved in more specialized or detoxification pathways. The metabolism of ketone bodies is known to be a key element in maintaining physiological balance, offering an energy source when other nutrients are scarce nih.gov. A crucial area for future investigation is whether 5-Hydroxypentane-2,3-dione can be used for energy in a similar way or if it has other distinct signaling functions. For instance, the related metabolite β-hydroxybutyrate acts as both an energy carrier and a signaling molecule that can inhibit histone deacetylases nih.govnih.gov. A full understanding of its metabolic network will be essential to uncover its physiological and potential pathological roles.

Design and Synthesis of Novel Analogs with Enhanced Biological Specificity and Potency

The chemical structure of 5-Hydroxypentane-2,3-dione offers a promising starting point for designing and synthesizing new analogs with potentially superior biological properties. Through medicinal chemistry, its structure can be systematically altered to improve its specificity for biological targets, increase its potency, and optimize its behavior in the body. Possible modifications include changing the length of the carbon chain, replacing the hydroxyl group with other functional groups, or altering the diketone structure. These changes could result in analogs with customized activities, such as acting as enzyme inhibitors or as molecules that bind to and activate or block cellular receptors.

The successful synthesis of functionalized cyclopentanones and other diketone derivatives has already shown that it is possible to create complex analogs from simpler starting materials nih.gov. These methods could be adapted to 5-Hydroxypentane-2,3-dione to produce a diverse library of new compounds for biological testing. The ultimate aim would be to identify analogs with greater therapeutic potential or that could be used as chemical tools to explore biological pathways. This strategy of creating and evaluating new analogs is a fundamental part of modern drug discovery and chemical biology.

Mechanistic Enzymology of Associated Hydrolases, Transferases, and Oxidoreductases

A thorough understanding of the enzymes that interact with 5-Hydroxypentane-2,3-dione is vital. Given its chemical structure, several classes of enzymes are likely to be involved in its metabolism.

Hydrolases : Beta-diketone hydrolases are known to break carbon-carbon bonds in diketone compounds wikipedia.org. For example, nonane-4,6-dione (B79204) is broken down into 2-pentanone and butanoate wikipedia.org. It is possible that similar hydrolases could act on 5-Hydroxypentane-2,3-dione, splitting the bond between the two carbonyl carbons. Detailed studies of such enzymes would clarify their substrate specificity and how they catalyze these reactions. Some beta-diketone hydrolases are part of the crotonase superfamily and use a catalytic pair of histidine and aspartate residues to activate a water molecule for the reaction nih.govresearchgate.net.

Transferases : These enzymes are responsible for transferring functional groups from one molecule to another aatbio.com. In the case of 5-Hydroxypentane-2,3-dione, transferases could attach other molecules to its hydroxyl group, such as glucuronic acid, to aid in detoxification and removal from the body. It is also possible that aldehyde and ketone transferases, which are active in the pentose (B10789219) phosphate (B84403) pathway, could interact with this compound creative-enzymes.comlongdom.org.

Oxidoreductases : This large class of enzymes catalyzes oxidation-reduction reactions wikipedia.orgbionity.com. The hydroxyl group of 5-Hydroxypentane-2,3-dione could be oxidized to a ketone, while the existing ketone groups could be reduced to hydroxyl groups by various dehydrogenases and reductases. For example, yeast contains reductases that can act on γ-diketones nih.gov. The stereochemistry of these reactions will be particularly important, as it will affect the biological activity of the resulting metabolites. Vicinal diketone reductases are known to act on similar compounds like diacetyl (2,3-butanedione) and 2,3-pentanedione (B165514) in yeast researchgate.net.

Future research should aim to isolate and characterize these potential enzymes, determine their kinetic properties, and solve their three-dimensional structures to understand their interactions with 5-Hydroxypentane-2,3-dione at a molecular level.

Integration of Multi-omics Data for Systems-Level Understanding of its Biological Role

This multi-omics approach can help to uncover the compound's mechanism of action, identify any potential off-target effects, and find biomarkers that indicate its activity mdpi.com. This strategy has been used successfully to understand the effects of other small molecules and toxins on biological systems mdpi.comnih.gov. By constructing a network that links genes, metabolites, and pathways, researchers can move beyond a narrow focus and gain a systems-level understanding of the function of 5-Hydroxypentane-2,3-dione.

Exploration of its Presence and Role in Other Organisms and Diverse Ecological Niches

Although a compound may first be discovered and studied in a specific organism or context, its presence and function can often be found across the biological world. Future research should investigate the existence of 5-Hydroxypentane-2,3-dione in a broad range of organisms, including microbes, plants, and animals, and in various ecological settings. Related diketones, such as 2,3-pentanedione, are known to be produced by microorganisms and are present in different types of food nih.gov. For instance, the bacterium Bacillus subtilis produces 2-ethyl-3,5-dimethylpyrazine (B18607) from precursors that include 2,3-pentanedione nih.gov.

Q & A

Q. How can metabolic flux analysis elucidate the role of 5-hydroxypentane-2,3-dione in bacterial isoprenoid biosynthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.